molecular formula C19H21N5O5S B2669798 N-(3,5-dimethoxyphenyl)-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 1223795-94-5

N-(3,5-dimethoxyphenyl)-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide

Cat. No.: B2669798
CAS No.: 1223795-94-5
M. Wt: 431.47
InChI Key: IYFQBIMUCBYNCX-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide (ChemDiv ID: F801-0211) is a synthetic small molecule with the molecular formula C₁₉H₂₁N₅O₅S . Its structure features:

  • A thiazolo[4,5-d]pyrimidine core substituted with a morpholine ring at position 2.
  • An acetamide side chain at position 6, terminating in a 3,5-dimethoxyphenyl group.
  • A ketone group at position 7 of the pyrimidine ring.

Its synthesis likely involves alkylation or condensation steps, as seen in analogs (e.g., ).

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-(2-morpholin-4-yl-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O5S/c1-27-13-7-12(8-14(9-13)28-2)21-15(25)10-24-11-20-17-16(18(24)26)30-19(22-17)23-3-5-29-6-4-23/h7-9,11H,3-6,10H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYFQBIMUCBYNCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCOCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide typically involves multi-step organic reactions. The starting materials often include 3,5-dimethoxyaniline, morpholine, and various thiazole and pyrimidine derivatives. The reaction conditions may involve:

    Condensation reactions: Combining the aniline derivative with thiazole and pyrimidine intermediates.

    Cyclization reactions: Forming the thiazolopyrimidine core structure.

    Amidation reactions: Introducing the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalysis: Using catalysts to enhance reaction rates.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives.

    Reduction: Reduction of functional groups to simpler forms.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic applications, such as anti-cancer or anti-inflammatory agents.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features and Substituent Diversity

The target compound’s uniqueness lies in its morpholine and dimethoxyphenylacetamide substituents. Below is a comparison with structurally related thiazolo-pyrimidine derivatives:

Compound Name / ID Core Structure Key Substituents Molecular Formula Notable Properties Reference
Target Compound (F801-0211) Thiazolo[4,5-d]pyrimidine 2-Morpholin-4-yl, 6-(3,5-dimethoxyphenylacetamide), 7-oxo C₁₉H₂₁N₅O₅S Screening compound; polar morpholine group
Compound 11a Thiazolo[3,2-a]pyrimidine 2-(2,4,6-Trimethylbenzylidene), 7-(5-methylfuran-2-yl), 6-cyano C₂₀H₁₀N₄O₃S 68% yield, m.p. 243–246°C; lipophilic substituents
Compound 11b Thiazolo[3,2-a]pyrimidine 2-(4-Cyanobenzylidene), 7-(5-methylfuran-2-yl), 6-cyano C₂₂H₁₇N₃O₃S 68% yield, m.p. 213–215°C; electron-withdrawing cyano group
Ethyl 7-methyl-3-oxo-5-phenyl... Thiazolo[3,2-a]pyrimidine 2-(2,4,6-Trimethoxybenzylidene), 6-ethyl ester, 5-phenyl C₂₉H₂₉N₃O₇S Crystalline (X-ray data); ester group enhances lipophilicity
6-(1-Fluoro-1-methylethyl)-1,3,5-triazine-2,4-diamine Triazine 2,4-Diamino, 6-(1-fluoro-1-methylethyl), N-(3,5-dimethylphenoxy)ethyl C₁₅H₂₁F₂N₅O Herbicide (triaziflam); agrochemical application
Key Observations:

Morpholine vs.

Acetamide vs. Ester/Cyano Groups: The dimethoxyphenylacetamide side chain may improve target binding specificity compared to the ethyl ester () or cyano groups (11a/b), which are smaller and less sterically demanding .

Pyrimidine Core Variations : The thiazolo[4,5-d]pyrimidine core in the target compound differs from the thiazolo[3,2-a]pyrimidine in 11a/b, altering ring puckering and electronic distribution (e.g., highlights a flattened boat conformation in similar cores) .

Yield and Purity Trends:
  • The target compound’s synthetic yield is unspecified, but analogs like 11a/b achieve ~68% yields, while crystalline derivatives (e.g., ) reach 78% .

Physicochemical and Pharmacokinetic Properties

  • Solubility : The morpholine group in the target compound may enhance water solubility compared to trimethylbenzylidene (11a) or trimethoxybenzylidene () substituents .

Biological Activity

N-(3,5-dimethoxyphenyl)-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and potential applications in various fields such as pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound features a thiazolo[4,5-d]pyrimidine core, which is known for its diverse biological properties. The presence of both morpholine and dimethoxyphenyl groups contributes to its unique pharmacological profile. The molecular formula is C18H22N4O3SC_{18}H_{22}N_4O_3S with a molecular weight of approximately 382.46 g/mol.

Structure Overview

ComponentDescription
Core Structure Thiazolo[4,5-d]pyrimidine
Substituents 3,5-Dimethoxyphenyl, Morpholine
Functional Groups Acetamide

The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in metabolic pathways.

Enzyme Inhibition Studies

Recent research indicates that this compound exhibits significant inhibitory activity against certain enzymes:

  • Tyrosinase Inhibition : It has been shown to inhibit tyrosinase activity effectively, which is crucial for melanin production. This property suggests potential applications in treating hyperpigmentation disorders.
  • Antioxidant Activity : The compound demonstrates antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular models.

Efficacy in Cell Models

In vitro studies on cell lines such as B16F10 (melanoma cells) have revealed that the compound reduces intracellular melanin content significantly. The mechanism appears to be linked to its ability to inhibit tyrosinase expression and activity.

Summary of In Vitro Findings

Study TypeCell LineKey Findings
Tyrosinase AssayB16F10IC50 = 6.4 µM (strong inhibition)
Antioxidant AssayVariousEffective against DPPH and ABTS radicals

Case Study 1: Anti-Melanogenic Effects

A study conducted on the effects of this compound demonstrated its potential as an anti-melanogenic agent. The compound was administered to B16F10 cells at varying concentrations, revealing a dose-dependent reduction in melanin production.

Case Study 2: Antioxidant Activity

Another study assessed the antioxidant capacity of the compound using various assays including DPPH and ABTS radical scavenging tests. Results indicated a significant reduction in oxidative stress markers in treated cells compared to controls.

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for N-(3,5-dimethoxyphenyl)-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Step 1: Formation of the thiazolo[4,5-d]pyrimidine core via cyclization of precursor thiazole and pyrimidine derivatives.
  • Step 2: Functionalization with morpholine at the 2-position using nucleophilic substitution under reflux conditions (e.g., DMF as solvent, 80–100°C).
  • Step 3: Acetamide coupling via condensation of the pyrimidinone intermediate with 3,5-dimethoxyphenylamine, often using coupling agents like EDCI/HOBt .
    Optimization Tips:
  • Solvent choice (e.g., DMF or dichloromethane) impacts yield; higher yields are reported with polar aprotic solvents.
  • Reaction time and temperature must be tightly controlled to avoid byproducts (e.g., over-oxidation of the thiazole ring) .

Basic: How is the compound structurally characterized, and what analytical techniques are critical for confirming purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm regiochemistry of substituents (e.g., morpholine integration at δ ~3.5 ppm, acetamide carbonyl at ~168 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ calculated for C21H23N5O4S: 465.14 g/mol).
  • X-ray Crystallography: Resolves 3D conformation, particularly the orientation of the morpholine and thiazolo-pyrimidine moieties .
  • TLC/HPLC: Monitors reaction progress; purity >95% is standard for biological testing .

Basic: What initial biological activities have been reported for this compound, and how are these assays designed?

Methodological Answer:

  • Enzyme Inhibition Assays: Tested against kinases (e.g., CDK2/CDK4) using fluorescence-based ATP competition assays. IC50 values are determined via dose-response curves (e.g., 0.5–10 µM range) .
  • Antimicrobial Screening: Performed via broth microdilution (MIC values against Gram-positive/negative strains) .
  • Cell Viability Assays: MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) with EC50 calculations .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize the compound’s bioactivity?

Methodological Answer:

  • Core Modifications: Replace morpholine with thiomorpholine or piperazine to assess impact on kinase binding .
  • Substituent Variation: Alter methoxy groups on the phenyl ring to halogen or methyl groups; evaluate solubility via LogP measurements .
  • Pharmacophore Mapping: Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with kinase hinge regions) .
    Example SAR Table:
ModificationCDK2 IC50 (µM)Solubility (LogP)
Morpholine (original)0.82.1
Thiomorpholine0.52.5
3,5-Dichlorophenyl1.23.0

Advanced: What mechanisms of action are hypothesized for this compound, and how can they be validated experimentally?

Methodological Answer:

  • Kinase Inhibition: Use competitive ATP-binding assays with radiolabeled [γ-32P]ATP to confirm direct target engagement .
  • Apoptosis Induction: Measure caspase-3/7 activation via luminescent assays in treated cancer cells .
  • Transcriptomic Profiling: RNA-seq to identify downstream pathways (e.g., cell cycle arrest genes like p21) .

Advanced: How can researchers address contradictions in biological activity data across studies?

Methodological Answer:

  • Assay Standardization: Compare protocols for cell line origin (e.g., ATCC vs. in-house), serum concentration, and incubation time .
  • Metabolic Stability Testing: Use liver microsomes to assess if discrepancies arise from differential metabolism .
  • Orthogonal Validation: Confirm kinase inhibition via thermal shift assays (DSF) alongside enzymatic assays .

Advanced: What are the key challenges in assessing in vivo pharmacokinetics, and how can they be mitigated?

Methodological Answer:

  • Low Oral Bioavailability: Likely due to high LogP (~2.1); formulate with cyclodextrins or lipid nanoparticles .
  • Plasma Protein Binding: Use equilibrium dialysis to measure free fraction; modify acetamide groups to reduce binding .
  • Metabolite Identification: LC-MS/MS in rodent plasma to detect oxidative metabolites (e.g., morpholine N-oxide) .

Advanced: How can computational methods predict off-target effects or toxicity?

Methodological Answer:

  • QSAR Modeling: Train models on PubChem datasets to predict hepatotoxicity or hERG inhibition .
  • Molecular Dynamics (MD): Simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) to assess metabolic liability .
  • Chemoproteomics: Use affinity pulldown with SILAC labeling to identify unintended protein targets .

Advanced: What strategies are effective in improving the compound’s selectivity for specific kinase targets?

Methodological Answer:

  • Fragment-Based Design: Introduce substituents (e.g., methyl on thiazole) to sterically block off-target kinases .
  • Covalent Binding: Replace acetamide with acrylamide to target cysteine residues in kinase ATP pockets .
  • Selectivity Screening: Test against kinase panels (e.g., Eurofins KinaseProfiler®) to identify cross-reactivity .

Advanced: How can the compound be modified to enhance blood-brain barrier (BBB) penetration for CNS targets?

Methodological Answer:

  • Reducing Molecular Weight: Trim non-essential groups (e.g., replace morpholine with smaller amines) to target MW <450 Da .
  • Increasing Polar Surface Area (PSA): Introduce hydroxyl or amine groups while maintaining LogP <3 .
  • In Silico BBB Prediction: Use tools like SwissADME to prioritize analogs with predicted BBB permeability .

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